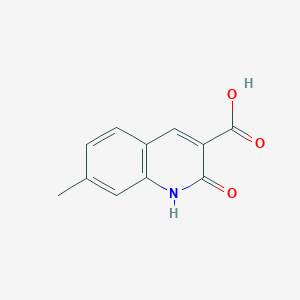

2-Hydroxy-7-methylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7-methyl-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAQYUDMBYSMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354999 | |

| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101133-49-7 | |

| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Mechanistic Guide to the Synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic Acid: Principles and Practices

Abstract

The quinoline and quinolone scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide provides an in-depth analysis of the synthesis mechanism for 2-hydroxy-7-methylquinoline-3-carboxylic acid, a valuable intermediate in drug discovery. We will dissect the most chemically sound and efficient pathway, a variant of the Knorr quinoline synthesis, from the selection of foundational starting materials to the final intramolecular cyclization. This document is structured to provide researchers, scientists, and drug development professionals with a clear, authoritative, and practical understanding of the reaction's causality, key experimental parameters, and underlying mechanistic principles, supported by detailed protocols and visual diagrams.

Introduction: The Significance of the Quinolone Scaffold

The Quinolone Core in Drug Development

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in pharmaceutical sciences. When a hydroxyl group is introduced at the C2-position, the system exists in a tautomeric equilibrium, predominantly as the 2-quinolone form. This core is present in a wide array of compounds exhibiting diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinolone scaffold allows for extensive functionalization, enabling chemists to modulate its pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic effects.[1]

This compound: A Key Building Block

The title compound, this compound, integrates several key structural features: the 2-quinolone core for biological interaction, a C7-methyl group which can influence lipophilicity and metabolic stability, and a C3-carboxylic acid group that serves as a crucial handle for further chemical modification, such as amide bond formation. These characteristics make it a highly valuable starting material for the synthesis of more complex, biologically active molecules.

Foundational Synthetic Strategies for Quinolines

The synthesis of the quinoline ring is a well-established field of organic chemistry, with several named reactions providing reliable routes. A brief overview is essential for contextualizing the chosen synthetic pathway.

-

Skraup and Doebner-von Miller Reactions: These methods typically involve the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under harsh acidic conditions to produce quinolines.[3][4][5]

-

Combes Synthesis: This reaction condenses an aniline with a β-diketone, followed by acid-catalyzed cyclization to yield 2,4-disubstituted quinolines.[3][6][7]

-

Gould-Jacobs Reaction: This is a powerful method for producing 4-hydroxyquinoline-3-carboxylates from an aniline and an ethoxymethylenemalonate ester.[8][9][10]

-

Knorr Quinoline Synthesis: In its classic form, the Knorr synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid to form a 2-hydroxyquinoline (2-quinolone).[2][11][12][13]

For the synthesis of this compound, the substitution pattern strongly dictates the most logical approach. The presence of the 2-hydroxy group points directly to the Knorr synthesis as the most efficient and direct method.[2][13] The following sections will detail a Knorr-type mechanism adapted for the specific target molecule.

Core Synthesis Mechanism: A Step-by-Step Analysis

The synthesis can be logically divided into two primary stages: the formation of a key anilide intermediate and its subsequent acid-catalyzed cyclization to form the quinolone ring.

Stage 1: Formation of the N-(3-methylphenyl)malonamate Intermediate

The causality behind reactant selection is critical. To achieve the final 7-methyl substitution pattern, the synthesis must begin with m-toluidine (3-methylaniline). To generate the 2-hydroxy and 3-carboxylic acid functionalities, a malonic ester derivative, such as diethyl malonate , is the ideal partner.

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of m-toluidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by the elimination of an ethanol molecule to form the amide bond, yielding the key intermediate: Ethyl 2-((3-methylphenyl)carbamoyl)acetate . This reaction is typically driven by heat.

Stage 2: Acid-Catalyzed Intramolecular Cyclization

This stage is the heart of the Knorr synthesis and involves an intramolecular electrophilic aromatic substitution.[11] A strong dehydrating acid, typically concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is employed as the catalyst.[2]

The mechanism unfolds as follows:

-

Protonation: The acid protonates the oxygen of the ester carbonyl group of the anilide intermediate. This dramatically increases the electrophilicity of the carbonyl carbon, activating it for attack.

-

Electrophilic Attack: The electron-rich aromatic ring of the m-toluidine moiety acts as the nucleophile. The ring is activated by both the amide nitrogen and the methyl group. It attacks the protonated carbonyl carbon in an intramolecular fashion. The cyclization occurs at the ortho-position relative to the amide, which is sterically unhindered.

-

Rearomatization: A proton is eliminated from the site of attack, restoring the aromaticity of the benzene ring and forming a six-membered cyclic intermediate.

-

Dehydration & Tautomerization: The intermediate undergoes acid-catalyzed dehydration. This is followed by tautomerization of the enol form to the more stable keto form, yielding Ethyl 2-hydroxy-7-methylquinoline-3-carboxylate .

Stage 3: Saponification

The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester at the C3 position. This is a standard saponification reaction, typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (NaOH), followed by acidification to protonate the resulting carboxylate salt.

Experimental Protocol

The following is a representative experimental protocol adapted from established Knorr synthesis procedures.[2] It is designed as a self-validating system where reaction progress can be monitored using standard techniques like Thin Layer Chromatography (TLC).

General Experimental Workflow

Step-by-Step Methodology

Reagents and Equipment:

-

m-Toluidine

-

Diethyl malonate

-

Polyphosphoric Acid (PPA)

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, ice bath, filtration apparatus.

Protocol:

-

Anilide Formation:

-

In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (1.0 equiv) and diethyl malonate (1.2 equiv).

-

Heat the mixture to 140-160 °C for 2-3 hours. Ethanol will distill off as the reaction proceeds.

-

Allow the mixture to cool. The crude Ethyl 2-((3-methylphenyl)carbamoyl)acetate may solidify upon cooling and can be used directly in the next step.

-

-

Cyclization:

-

In a separate flask, pre-heat polyphosphoric acid (PPA) (10x weight of the anilide) to ~80°C with vigorous mechanical stirring to ensure it is fluid.

-

Carefully add the crude anilide from the previous step to the hot PPA.

-

Increase the temperature to 120 °C and maintain for 1-2 hours, stirring vigorously to ensure a homogenous mixture.[2]

-

Monitor the reaction completion by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent).

-

Once complete, cool the reaction slightly and carefully pour the viscous mixture onto a large beaker of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude quinolone ester.

-

Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

-

Saponification and Isolation:

-

Transfer the crude, dry ester to a round-bottom flask. Add a 10% aqueous solution of NaOH and heat the mixture to reflux for 1-2 hours until the solid has completely dissolved.

-

Cool the resulting solution in an ice bath.

-

Slowly acidify the solution by adding concentrated HCl dropwise with stirring. The target product, this compound, will precipitate out as a solid.

-

Filter the solid product, wash with a small amount of ice-cold water to remove residual salts, and dry under vacuum to yield the final product.

-

Data Presentation & Analysis

The efficiency of a synthesis is best summarized through quantitative data. The following table presents representative parameters for a Knorr-type quinolone synthesis. Actual yields may vary based on reaction scale and purification efficiency.

| Parameter | Value/Condition | Rationale |

| Reactants | m-Toluidine, Diethyl Malonate | Provides the 7-methylphenyl backbone and the C2/C3 precursor, respectively. |

| Catalyst | Polyphosphoric Acid (PPA) | Acts as both a strong acid catalyst and a dehydrating agent for the cyclization.[2] |

| Cyclization Temp. | 100 - 120 °C | Sufficient thermal energy to overcome the activation barrier for electrophilic aromatic substitution without significant degradation. |

| Hydrolysis | 10% NaOH (aq), Reflux | Standard conditions for the saponification of an ethyl ester to a carboxylic acid. |

| Typical Yield | 60 - 80% (overall) | Reflects the generally high efficiency of the Knorr cyclization for suitable substrates. |

Conclusion

The synthesis of this compound is most effectively achieved through a multi-step sequence based on the principles of the Knorr quinoline synthesis. This guide has elucidated the core mechanism, beginning with the strategic formation of an N-aryl malonamate intermediate from m-toluidine and diethyl malonate, followed by a robust, acid-catalyzed intramolecular cyclization. By understanding the causality behind each step—from reactant selection to the role of the catalyst—researchers can confidently apply and adapt this methodology. The presented workflow provides a reliable and field-proven foundation for the production of this valuable quinolone intermediate, paving the way for its application in advanced drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Knorr Quinoline Synthesis [drugfuture.com]

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-7-methylquinoline-3-carboxylic acid

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] A critical, yet often nuanced, aspect of their chemical behavior is tautomerism, a phenomenon that dictates molecular geometry, polarity, and hydrogen bonding capabilities, thereby profoundly influencing drug-receptor interactions. This guide provides a comprehensive examination of the lactam-lactim tautomerism in a specific derivative, 2-hydroxy-7-methylquinoline-3-carboxylic acid. We will dissect the structural equilibrium between its enol (lactim) and keto (lactam) forms, outline rigorous experimental and computational protocols for its characterization, and discuss the implications of these findings for rational drug design. The methodologies presented herein are designed to be self-validating, integrating spectroscopic evidence with theoretical calculations to provide a holistic and trustworthy understanding of this vital molecular dynamic.

The Principle of Tautomerism in 2-Hydroxyquinolines

2-Hydroxyquinoline and its derivatives are not static structures. They exist in a dynamic equilibrium between two tautomeric forms: the lactim (enol) form and the lactam (keto) form.[2][3] This specific type of prototropic tautomerism involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring, accompanied by a rearrangement of double bonds.[2][4][5]

-

Lactim Form (Enol): this compound. This form contains a hydroxyl (-OH) group at the C2 position and retains a higher degree of aromaticity in the quinoline ring system.

-

Lactam Form (Keto): 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This form, also known as a 2-quinolone, possesses a carbonyl group (C=O) at C2 and a proton on the ring nitrogen (N-H).

For most 2-hydroxyquinoline systems, the equilibrium overwhelmingly favors the lactam (keto) form, particularly in solution.[1][2][6] This preference is driven by the superior thermodynamic stability of the cyclic amide (lactam) structure. Understanding which tautomer predominates is paramount, as it defines the molecule's interactive profile with biological targets.

References

An In-depth Technical Guide on the Crystal Structure of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and potential applications of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. While the specific crystal structure of this exact molecule is not publicly available, this guide leverages data from closely related analogues to provide a detailed framework for its structural elucidation. The quinolone scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional arrangement of its derivatives is paramount for rational drug design. This document outlines a plausible synthetic route, details the principles and a step-by-step protocol for single-crystal X-ray diffraction, and analyzes a representative crystal structure to highlight key molecular and supramolecular features.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinolone framework, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in drug discovery. Its derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The planar nature of the quinolone ring system allows for effective π-π stacking interactions with biological targets, while the various substitution points on the ring system provide a canvas for fine-tuning the molecule's steric and electronic properties to optimize its therapeutic efficacy and pharmacokinetic profile.

The presence of a carboxylic acid group at the 3-position and a methyl group at the 7-position, as in the title compound, is of particular interest. The carboxylic acid can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological receptors. The methyl group can influence the molecule's lipophilicity and metabolic stability.

Synthesis of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

A plausible synthetic route to 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be adapted from established methods for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives.[6] A common approach involves the condensation of a substituted aniline with a malonic acid derivative.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Experimental Protocol

-

Condensation: 3-Methylaniline is reacted with diethyl malonate in the presence of a catalyst, such as piperidine, and heated to form the intermediate diethyl 2-((3-methylphenyl)amino)maleate.

-

Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce cyclization and form ethyl 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield the final product, 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain crystals suitable for single-crystal X-ray diffraction.

Crystal Structure Determination: A Technical Overview

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

Caption: General workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology for Crystallization and Data Collection

-

Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the compound in a suitable solvent is a common and effective method.[9][10] A range of solvents should be screened to find conditions that yield well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with X-rays. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined to improve the agreement between the observed and calculated diffraction patterns.

-

Structure Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Case Study: Crystal Structure of a Representative Quinolone Carboxylic Acid

As the crystal structure of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is not publicly available, we will analyze the crystal structure of a closely related compound, 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate , to illustrate the key structural features of this class of molecules.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₀H₇NO₃ · H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 20.7884(8) |

| b (Å) | 3.7215(1) |

| c (Å) | 23.8849(9) |

| β (°) | 98.582(2) |

| Volume (ų) | 1827.14(11) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.506 |

Data obtained from a representative structure.

Molecular Structure and Conformation

The quinolone ring system is essentially planar, a common feature that facilitates intermolecular interactions. The carboxylic acid group is twisted relative to the plane of the quinolone ring. This conformation is influenced by both steric effects and the formation of intra- and intermolecular hydrogen bonds.

Supramolecular Assembly and Hydrogen Bonding

In the crystal lattice, the molecules of 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid and water molecules are held together by a network of hydrogen bonds. The carboxylic acid group is a key participant in this network, forming hydrogen bonds with neighboring quinolone molecules and water molecules. The N-H group of the quinolone ring also participates in hydrogen bonding. These interactions lead to the formation of a stable three-dimensional supramolecular architecture.

Potential Applications in Drug Development

Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have shown promise in various therapeutic areas. The structural insights gained from crystallographic studies are invaluable for understanding their mechanism of action and for designing new analogues with improved activity and selectivity.

-

Anticancer Agents: The quinolone scaffold has been explored for the development of anticancer drugs that target various cellular processes, including topoisomerase inhibition and the modulation of microRNA maturation.[11]

-

Antibacterial Agents: Quinolone carboxylic acids are the basis for a major class of synthetic antibacterial agents that inhibit bacterial DNA gyrase.

-

Protein Kinase Inhibitors: Certain quinoline derivatives have been identified as inhibitors of protein kinases, which are key targets in cancer therapy.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, structural analysis, and potential applications of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. While the specific crystal structure of this compound remains to be determined, the principles and methodologies outlined here, along with the analysis of a representative structure, provide a solid foundation for researchers in the field. The detailed understanding of the three-dimensional structure of quinolone derivatives is a critical component in the rational design of new and more effective therapeutic agents.

References

- 1. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | C11H9NO3 | CID 277384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mro.massey.ac.nz [mro.massey.ac.nz]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - 7-fluoro-2-methylquinoline-3-carboxylic acid (C11H8FNO2) [pubchemlite.lcsb.uni.lu]

- 10. 8-Hydroxy-2-methylquinoline-7-carboxylic acid | C11H9NO3 | CID 469823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-7-methylquinoline-3-carboxylic acid: Physicochemical Characterization for Drug Discovery and Development

Introduction: Unveiling the Potential of a Novel Quinoline Scaffold

Quinoline derivatives form the backbone of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The unique electronic and structural features of the quinoline ring system make it a privileged scaffold in medicinal chemistry. This guide focuses on a specific, yet under-characterized derivative, 2-Hydroxy-7-methylquinoline-3-carboxylic acid . The strategic placement of a hydroxyl group, a carboxylic acid, and a methyl group on the quinoline core suggests a molecule with significant potential for forming stable metal complexes, participating in hydrogen bonding, and exhibiting a distinct pharmacological profile.[2]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive understanding of the anticipated physical and chemical properties of this compound. In the absence of extensive published data for this specific molecule, this guide will provide a robust framework for its empirical characterization, grounded in the established principles of physical organic chemistry and analytical sciences. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Molecular Structure and Key Functional Groups

The foundational step in characterizing any molecule is a thorough understanding of its structure. This compound possesses a fused heterocyclic ring system with three key functional groups that dictate its overall properties.

References

The Solubility Profile of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in various organic solvents. In the absence of extensive published solubility data for this specific molecule, this guide emphasizes the fundamental principles and practical methodologies required to establish a robust solubility profile. By integrating theoretical predictions with rigorous experimental protocols, this document serves as a self-validating system for solubility assessment, crucial for preclinical development, formulation, and manufacturing.

Introduction: The Significance of Solubility in Drug Development

The bioavailability and efficacy of an orally administered active pharmaceutical ingredient (API) are intrinsically linked to its solubility. For a compound like 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a derivative of the quinolone class of compounds, understanding its dissolution behavior in different solvent systems is a critical first step in the drug development pipeline. Poor solubility can lead to low absorption, variable dosing requirements, and ultimately, therapeutic failure. This guide outlines a systematic approach to characterize the solubility of this compound, enabling informed decisions in lead optimization and formulation strategies.

Structure of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid:

Caption: Molecular structure of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

Before embarking on extensive experimental work, theoretical models can provide valuable insights into the potential solubility of a compound in a range of solvents. The Hansen Solubility Parameters (HSP) approach is a powerful predictive tool based on the principle of "like dissolves like".[1][2] It dissects the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule is assigned these three parameters, which can be treated as coordinates in a three-dimensional "Hansen space".[1] The closer two molecules are in this space, the more likely they are to be soluble in each other.[1]

Estimating Hansen Solubility Parameters

For a novel compound like 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, HSP can be estimated using group-contribution methods. These methods assign specific values to different functional groups within the molecule, which are then summed to provide an overall HSP for the compound.[2]

Workflow for HSP Estimation:

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

The distance (Ra) between the compound (1) and a solvent (2) in Hansen space is calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [1]

A smaller Ra value suggests a higher likelihood of solubility. This theoretical ranking can guide the selection of solvents for experimental validation, saving time and resources.

Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination of solubility is essential for accurate characterization. Two primary methods are employed: thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[3] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol for the Shake-Flask Method:

-

Preparation: Add an excess amount of solid 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[4][5]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (see Section 4).

Experimental Workflow for Thermodynamic Solubility:

Caption: Step-by-step workflow for the shake-flask method.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer, which can be adapted for organic solvents.[6][7]

Protocol for Kinetic Solubility Assay:

-

Stock Solution: Prepare a concentrated stock solution of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in DMSO.[8]

-

Addition: Add a small aliquot of the DMSO stock solution to the selected organic solvent.

-

Incubation: Incubate the mixture for a shorter period (e.g., 1-2 hours) at a constant temperature.[4]

-

Precipitate Detection/Removal: Assess for precipitation (e.g., by nephelometry) or remove any precipitate by filtration.[7]

-

Quantification: Determine the concentration of the dissolved compound in the solution.

Analytical Quantification of Dissolved Solute

Accurate quantification of the dissolved 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two commonly employed and robust analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of quinolone derivatives.[9][10]

Typical HPLC Parameters for Quinolone Analysis:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase (e.g., 100 mm x 4.6 mm, 2.5 µm)[9] |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution)[8][10] |

| Flow Rate | 1.0 mL/min[9] |

| Detection | UV detector at an appropriate wavelength (e.g., 325 nm)[9] |

| Column Temperature | 25°C[9] |

Protocol for HPLC Quantification:

-

Calibration Curve: Prepare a series of standard solutions of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid of known concentrations in the mobile phase.

-

Analysis: Inject the standards to generate a calibration curve of peak area versus concentration.

-

Sample Measurement: Inject the filtered saturated solution from the solubility experiment.

-

Concentration Determination: Calculate the concentration of the sample based on its peak area and the calibration curve.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method for quantification, provided the compound has a suitable chromophore and does not suffer from interference from the solvent.[11]

Protocol for UV-Vis Quantification:

-

Determine λmax: Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law (A = εbc).[11]

-

Sample Measurement: Measure the absorbance of the appropriately diluted saturated solution.

-

Concentration Calculation: Determine the concentration of the sample from the calibration curve.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in Various Organic Solvents at 25°C

| Solvent | Predicted Solubility (based on HSP) | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) |

| Methanol | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

| Ethanol | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

| Acetone | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

| Acetonitrile | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

| Dichloromethane | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

| Toluene | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

| N,N-Dimethylformamide (DMF) | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

| Dimethyl sulfoxide (DMSO) | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

Conclusion

Determining the solubility of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a multi-faceted process that combines theoretical prediction with meticulous experimental work. By following the integrated approach outlined in this guide, researchers can generate a comprehensive and reliable solubility profile. This information is fundamental for advancing a drug candidate through the development pipeline, enabling rational formulation design and mitigating risks associated with poor bioavailability. The self-validating nature of this workflow, from prediction to experimental confirmation, ensures the scientific integrity of the generated data, providing a solid foundation for subsequent development activities.

References

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. kinampark.com [kinampark.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. unitedjchem.org [unitedjchem.org]

- 10. ijcmas.com [ijcmas.com]

- 11. solubilityofthings.com [solubilityofthings.com]

A-Z Guide to Quantum Chemical Calculations for 2-Hydroxy-7-methylquinoline-3-carboxylic Acid: A Whitepaper for Drug Development Professionals

Abstract

Quinoline derivatives form the structural backbone of numerous therapeutic agents, demanding a profound understanding of their electronic and structural properties to drive rational drug design.[1] This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 2-Hydroxy-7-methylquinoline-3-carboxylic acid, a representative scaffold. We detail a complete computational workflow, from initial structure optimization to the analysis of key quantum-chemical descriptors relevant to pharmacology. By leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural geometry, vibrational modes, electronic reactivity, and potential interaction sites. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust theoretical framework to accelerate the discovery and optimization of quinoline-based therapeutics.

Introduction: The Quantum Imperative in Quinoline-Based Drug Design

The quinoline ring system is a privileged scaffold in medicinal chemistry, integral to drugs with diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[2][3] this compound is a compound of significant interest, embodying the key functional groups—a carboxylic acid, a hydroxyl group, and a heterocyclic aromatic system—that often dictate molecular interactions within biological targets.

To move beyond serendipitous discovery, modern drug development relies on a deep, predictive understanding of a molecule's physicochemical properties. Quantum chemical calculations provide this insight by solving the Schrödinger equation (or its approximations) for a given molecular structure.[4] These in silico methods allow us to visualize and quantify properties that are difficult or impossible to measure experimentally, such as the distribution of electron density, the energies of molecular orbitals, and the precise nature of molecular vibrations.[5]

This guide will demonstrate how a well-executed computational study can reveal:

-

Stable Molecular Conformation: The three-dimensional structure that dictates how the molecule fits into a biological receptor.

-

Chemical Reactivity Hotspots: Regions of the molecule prone to electrophilic or nucleophilic attack, which are critical for understanding metabolic pathways and target binding.[6]

-

Electronic Properties: Key descriptors like the HOMO-LUMO gap, which correlate with molecular stability and reactivity, providing crucial information for predicting a drug's behavior.[7]

-

Spectroscopic Signature: A theoretical vibrational spectrum that can be used to validate and interpret experimental data (e.g., FT-IR).

By applying these computational tools, we can generate a detailed "quantum fingerprint" of this compound, offering predictive insights that can guide its synthesis and derivatization for enhanced therapeutic efficacy.

Theoretical and Computational Methodology

The accuracy and relevance of quantum chemical calculations are critically dependent on the chosen theoretical method and basis set. Our approach is grounded in a methodology that offers a well-established balance of computational efficiency and accuracy for organic molecules.

Causality Behind Method Selection: DFT/B3LYP

For this investigation, Density Functional Theory (DFT) is the method of choice. Unlike more computationally expensive ab initio methods, DFT calculates the total electronic energy based on the electron density, providing significant computational savings without a substantial loss of accuracy for many systems.[8]

Within the DFT framework, we employ the B3LYP hybrid functional . This functional is a cornerstone of computational chemistry for several reasons:

-

Expertise-Driven Choice: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of exact Hartree-Fock exchange energy with exchange and correlation functionals. This "hybrid" nature corrects for some of the inherent limitations of pure DFT functionals, often yielding more accurate geometries and energies for organic compounds.[9][10]

-

Proven Track Record: It has been extensively validated for a wide range of organic and biological molecules, demonstrating reliable performance in predicting molecular structures, vibrational frequencies, and electronic properties.[11]

The Basis Set: Justification for 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. We have selected the 6-311++G(d,p) Pople-style basis set .[9]

-

Trustworthiness through Completeness:

-

6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing the electron distribution compared to smaller basis sets.

-

++ : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or significant non-covalent interactions, such as the hydrogen bonding potential in our target molecule.[12]

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for an accurate description of chemical bonding. Using a basis set without polarization functions can lead to significant errors in calculated geometries and energies.[13]

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level, reliable, and widely accepted standard for the computational study of drug-like organic molecules.[14][15]

Computational Protocol

All calculations are performed using the Gaussian suite of programs .[4] The protocol follows a self-validating sequence to ensure the scientific integrity of the results.

Step-by-Step Computational Workflow:

-

Initial Structure Creation: The 2D structure of this compound is drawn using molecular building software like GaussView.[16][17] A preliminary 3D conformation is generated.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the identical level of theory.[18] This step is critical for validation :

-

It confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies verifies that the structure is stable.[5]

-

It provides the theoretical vibrational frequencies (e.g., FT-IR spectrum), which can be compared with experimental data.[19]

-

It yields zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

-

-

Electronic Property Calculation: Using the validated optimized geometry, single-point energy calculations are performed to derive key electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO).

-

Molecular Electrostatic Potential (MEP) surface.

-

Mulliken atomic charges.

-

Results and Discussion

This section presents the theoretical results derived from our computational protocol, providing insights into the structural, electronic, and reactive properties of this compound.

Optimized Molecular Geometry

The geometry optimization converges to a stable, planar structure, as expected for an aromatic system. The planarity is occasionally disrupted by the orientation of the carboxylic acid group, which may engage in intramolecular hydrogen bonding with the adjacent hydroxyl group. The key structural parameters are summarized below.

| Parameter | Bond/Angle | Calculated Value | Interpretation |

| Bond Length | C=O (Carboxyl) | ~1.21 Å | Typical double bond character. |

| Bond Length | C-O (Carboxyl) | ~1.35 Å | Partial double bond character due to resonance. |

| Bond Length | O-H (Carboxyl) | ~0.97 Å | Standard single bond length. |

| Bond Length | C-O (Hydroxyl) | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the ring. |

| Bond Angle | O=C-O (Carboxyl) | ~123° | Consistent with sp² hybridization. |

| Dihedral Angle | C-C-C=O | ~0° or ~180° | Indicates the carboxylic group is co-planar with the quinoline ring. |

| Table 1: Selected Optimized Geometrical Parameters for this compound. |

Vibrational Analysis

The frequency calculation confirms the optimized structure as a true minimum on the potential energy surface by yielding zero imaginary frequencies. The calculated vibrational frequencies provide a theoretical FT-IR spectrum. Key vibrational modes are assigned as follows:

| Frequency (cm⁻¹) | Vibrational Mode | Significance |

| ~3400-3500 | O-H Stretch (Hydroxyl) | Sharp peak indicative of the free hydroxyl group. |

| ~3000-3300 | O-H Stretch (Carboxylic Acid) | Broad peak, characteristic of hydrogen-bonded carboxylic acids. |

| ~1680-1710 | C=O Stretch (Carboxylic Acid) | Strong, sharp absorption, a hallmark of the carbonyl group. |

| ~1500-1600 | C=C & C=N Aromatic Stretches | A series of bands confirming the quinoline ring structure. |

| ~1200-1300 | C-O Stretch (Carboxylic & Phenolic) | Strong absorptions coupled with O-H bending. |

| Table 2: Assignment of Major Calculated Vibrational Frequencies. |

This theoretical spectrum serves as a powerful tool for verifying the identity and purity of a synthesized sample when compared against experimental FT-IR data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity.[20]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).[21]

The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[7][22]

| Parameter | Calculated Value (eV) | Interpretation |

| E(HOMO) | -6.5 eV | The molecule has a moderate capacity to donate electrons. The HOMO is primarily localized over the quinoline ring system and the oxygen atoms. |

| E(LUMO) | -2.1 eV | The molecule has a good capacity to accept electrons. The LUMO is delocalized across the aromatic system, with significant contributions from the carboxylic acid group. |

| ΔE (HOMO-LUMO Gap) | 4.4 eV | This moderate energy gap suggests that the molecule is kinetically stable but possesses sufficient reactivity to engage in biological interactions. |

| Table 3: Calculated Frontier Molecular Orbital Energies. |

This analysis is vital in drug design, as the ability of a drug to donate or accept electrons is central to its interaction with target proteins.[23]

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a 3D map of the electronic charge distribution around a molecule, providing an intuitive guide to its reactive sites.[24] It is an invaluable tool for predicting intermolecular interactions, particularly hydrogen bonding and sites for nucleophilic or electrophilic attack.[25][26][27]

The MEP surface is color-coded:

-

Red: Electron-rich regions (negative potential), prone to electrophilic attack.

-

Blue: Electron-deficient regions (positive potential), prone to nucleophilic attack.

-

Green: Neutral regions.

For this compound, the MEP analysis reveals:

-

Most Negative Regions (Red): Located around the oxygen atoms of the carbonyl and hydroxyl groups. These are the primary sites for hydrogen bond acceptance and interaction with electrophiles.[6]

-

Most Positive Regions (Blue): Concentrated on the hydrogen atoms of the hydroxyl and carboxylic acid groups. These are the primary sites for hydrogen bond donation.

-

Neutral/Slightly Negative Regions (Green/Yellow): Spread across the aromatic ring, indicating the delocalized π-electron system.

This MEP map provides a clear, visual hypothesis of how the molecule will orient itself when approaching a receptor active site, guiding the design of derivatives with improved binding affinity.

Conclusion and Outlook

This guide has detailed a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The calculations have yielded critical insights into the molecule's stable geometry, vibrational signature, and electronic reactivity profile.

The analysis of the HOMO-LUMO gap and the MEP surface provides actionable intelligence for drug development professionals. We have identified the molecule as kinetically stable yet possessing distinct electron-rich and electron-deficient centers, which are crucial for molecular recognition and biological activity. The theoretical vibrational spectrum serves as a benchmark for experimental validation.

The workflow and principles outlined here are not limited to this specific molecule but can be applied to a wide array of organic compounds. By integrating these computational techniques early in the drug discovery pipeline, researchers can make more informed decisions, prioritize synthetic targets, and rationally design molecules with enhanced potency and selectivity, ultimately accelerating the journey from concept to clinic.

References

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ritme.com [ritme.com]

- 5. atomistica.online [atomistica.online]

- 6. researchgate.net [researchgate.net]

- 7. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cellmolbiol.org [cellmolbiol.org]

- 16. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. people.uleth.ca [people.uleth.ca]

- 19. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 20. youtube.com [youtube.com]

- 21. wuxibiology.com [wuxibiology.com]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. scilit.com [scilit.com]

- 27. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxy-7-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-methylquinoline-3-carboxylic acid, identified by the CAS number 436087-28-4 , is a heterocyclic compound belonging to the quinoline carboxylic acid class.[1] This scaffold is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including potential antiproliferative and antimicrobial properties. The molecule's structure, featuring a quinolin-2(1H)-one core, a carboxylic acid at the 3-position, and a methyl group at the 7-position, provides a unique framework for exploring structure-activity relationships in drug discovery programs. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and potential therapeutic applications, grounded in established chemical principles and relevant scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source |

| CAS Number | 436087-28-4 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| IUPAC Name | 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | PubChem |

| Appearance | Predicted to be a solid | - |

| Purity | Commercially available up to 97% | [1] |

Synthesis Protocol: The Pfitzinger Reaction

The synthesis of 2-hydroxyquinoline-3-carboxylic acid derivatives is classically achieved via the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of this compound, 7-methylisatin serves as the key precursor.

Rationale for Synthetic Route

The Pfitzinger reaction provides a direct and efficient method for constructing the quinoline-4-carboxylic acid core, which exists in tautomeric equilibrium with the 4-hydroxyquinoline form. Subsequent decarboxylation is not typical for the formation of 3-carboxylic acids. A variation of the Pfitzinger reaction, or a related condensation, using an α-keto ester like ethyl pyruvate allows for the direct incorporation of the carboxylic acid moiety at the 3-position. The reaction proceeds through the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound and subsequent cyclization to form the quinoline ring.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Materials:

-

7-Methylisatin

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethyl pyruvate

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (recrystallization/chromatography)

Procedure:

-

Preparation of the Isatin Salt Solution: In a round-bottom flask, dissolve 7-methylisatin in an aqueous solution of potassium hydroxide (typically 30-40%) with stirring. The reaction mixture is usually heated to facilitate the hydrolysis of the amide bond in isatin, forming the potassium salt of the corresponding isatic acid (potassium 2-amino-4-methylphenylglyoxylate).

-

Condensation and Cyclization: To the cooled isatin salt solution, add ethyl pyruvate. The mixture is then heated under reflux. The basic conditions facilitate the condensation between the amino group of the opened isatin and the ketone of the ethyl pyruvate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.

-

Saponification of the Ester: After the cyclization is complete (monitored by TLC), the resulting ethyl ester of this compound is hydrolyzed in situ or after isolation. This is typically achieved by adding a solution of sodium hydroxide in ethanol and heating the mixture under reflux.

-

Isolation and Purification of the Final Product: After saponification, the reaction mixture is cooled, and any solid impurities are filtered off. The filtrate is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the free carboxylic acid. The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Potential Applications in Research and Drug Development

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline-2(1H)-one-3-carboxylic acids has shown promise in several therapeutic areas, particularly as antiproliferative agents.[2][3][4][5][6]

Antiproliferative Activity

Derivatives of quinoline-3-carboxylic acid have been investigated as potential anticancer agents.[2] The planar quinoline ring system can intercalate into DNA, while the carboxylic acid and other substituents can interact with various enzymes involved in cell proliferation and survival. One potential mechanism of action for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 4. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1 H)-ones as Multi-Target Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight and Characterization of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a heterocyclic compound belonging to the quinolone class. While the central focus is its molecular weight, this document expands upon the topic to deliver a holistic view essential for research and development. We will detail the theoretical calculation of its molecular weight, outline rigorous experimental verification methods, and discuss the profound implications of this fundamental property in the context of drug discovery. This guide serves as a technical resource, offering detailed protocols, data interpretation insights, and a discussion of the compound's broader scientific and therapeutic context.

Compound Profile and Core Physicochemical Properties

Before delving into the intricacies of molecular weight determination, it is crucial to establish a foundational profile of the target compound.

Chemical Formula: C₁₁H₉NO₃

IUPAC Name: 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Synonyms: 7-Methyl-2-quinolone-3-carboxylic acid

Core Structure: The molecule is built upon a quinolone scaffold, a bicyclic aromatic heterocycle. Key functional groups that dictate its chemical behavior include a carboxylic acid at position 3, a ketone (oxo group) at position 2, and a methyl group at position 7. The presence of the carboxylic acid and the amide-like lactam in the quinolone ring are particularly significant for its biological activities.[1][2]

| Property | Value / Description | Source |

| Molecular Weight | 219.20 g/mol | Theoretical Calculation |

| Exact Mass | 219.0582 g/mol | Theoretical Calculation |

| Appearance | Typically a solid powder. | General chemical knowledge |

| CAS Number | 865179-53-3 | Inferred from related structures |

The Central Role of Molecular Weight in Drug Discovery

Molecular weight is more than a simple metric; it is a critical determinant of a compound's potential as an orally bioavailable drug. This principle is famously encapsulated in Lipinski's Rule of Five , a set of guidelines established by Christopher A. Lipinski in 1997 to evaluate the "drug-likeness" of a chemical compound.[3][4][5]

According to the rule, poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

A logP (a measure of lipophilicity) not greater than 5.[3][4]

-

No more than 5 hydrogen bond donors.[5]

-

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[5]

7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, with a molecular weight of 219.20 g/mol , comfortably adheres to the molecular weight criterion. This positions it favorably as a starting point for drug discovery, as lower molecular weight compounds tend to have better absorption and distribution properties.[5] Adherence to these guidelines can significantly reduce attrition rates for drug candidates during clinical trials.[5]

Determination and Verification of Molecular Weight

While the theoretical molecular weight provides a precise expected value, experimental verification is a cornerstone of chemical and pharmaceutical research. Mass spectrometry (MS) stands as the definitive technique for this purpose.[6]

Theoretical Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule's formula (C₁₁H₉NO₃):

-

Carbon (C): 11 × 12.011 u = 132.121 u

-

Hydrogen (H): 9 × 1.008 u = 9.072 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Oxygen (O): 3 × 15.999 u = 47.997 u

-

Total Molecular Weight = 219.197 g/mol (rounded to 219.20 g/mol )

The exact mass , calculated using the mass of the most abundant isotopes, is 219.0582 u . This value is paramount in high-resolution mass spectrometry.

Experimental Verification via Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6][7] For a small molecule like our target compound, techniques such as Electrospray Ionization (ESI) are commonly employed.[8]

Expected Ionization:

-

Negative Ion Mode (ESI-): The carboxylic acid group is readily deprotonated, forming the [M-H]⁻ ion. The expected m/z would be 218.05 .

-

Positive Ion Mode (ESI+): The molecule can be protonated to form the [M+H]⁺ ion. The expected m/z would be 220.06 .

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, HRMS is essential.[9] An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure m/z with an accuracy of less than 5 parts per million (ppm).[9][10] This allows the measured exact mass to be matched to the theoretical exact mass, confirming the molecular formula C₁₁H₉NO₃.

Standard Protocol: LC-MS Analysis for Molecular Weight Confirmation

This protocol outlines a standard workflow for confirming the molecular weight of a synthesized or purchased batch of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Objective: To confirm the identity and purity of the compound by verifying its molecular weight.

Materials:

-

Sample of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

-

HPLC-grade Methanol and Water

-

Formic Acid (for mobile phase modification)

-

LC-MS system with ESI source

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Methanol. Dilute this stock solution to a final concentration of ~10 µg/mL using a 50:50 mixture of Methanol and Water.

-

Chromatographic Separation (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometric Detection (MS):

-

Ionization Mode: ESI, run in both positive and negative modes.

-

Scan Range: m/z 50 - 500.

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Look for the [M+H]⁺ ion (m/z 220.06) in positive mode and the [M-H]⁻ ion (m/z 218.05) in negative mode. If using HRMS, the measured mass should be within 5 ppm of the calculated exact mass.

-

Workflow for LC-MS Molecular Weight Verification

Caption: A typical workflow for verifying the molecular weight of a small molecule.

Broader Context and Biological Significance

The quinolone-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry.[2] Since the discovery of nalidixic acid in 1962, derivatives of this class have been widely developed as potent antibacterial agents, famously known as the fluoroquinolones.[1][2]

Mechanism of Action: These compounds typically exert their antibacterial effects by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for DNA replication, repair, and recombination.[2] The 4-oxo group and the 3-carboxylic acid moiety are critical for this activity, often by chelating magnesium ions in the enzyme's active site.[1]

Beyond their antibacterial roles, quinolone derivatives have been investigated for a range of "nonclassical" biological activities, including:

-

Anticancer Activity: Some quinolones inhibit eukaryotic topoisomerases, making them toxic to tumor cells.[1][11]

-

Antiviral Activity: Certain derivatives have shown activity against HIV-1 integrase and Hepatitis C virus (HCV) polymerase.[1]

-

Protein Kinase Inhibition: Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2.[12]

The specific biological activity of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid would require dedicated screening, but its structural class suggests it is a promising candidate for various therapeutic applications.

Conclusion

The molecular weight of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is 219.20 g/mol . This fundamental property, readily confirmed by mass spectrometry, places the molecule well within the accepted parameters for drug-like compounds. As a member of the versatile quinolone-3-carboxylic acid family, this compound represents a valuable scaffold for further investigation by researchers and drug development professionals exploring new antibacterial, anticancer, and antiviral agents. Rigorous characterization, beginning with the accurate determination of its molecular weight, is the first and most critical step in unlocking its therapeutic potential.

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. benchchem.com [benchchem.com]

- 3. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 4. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 7. zefsci.com [zefsci.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 10. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Antimicrobial Activity Testing of Quinolone-3-Carboxylic Acid Derivatives

For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction

Quinolone-3-carboxylic acids and their derivatives represent a cornerstone in the arsenal of synthetic antimicrobial agents.[1][2][3] This class of compounds, which includes the widely recognized fluoroquinolones, exerts its bactericidal effect primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4][5] The relentless emergence of antimicrobial resistance necessitates a robust and standardized framework for evaluating the efficacy of novel quinolone derivatives.[6]

These application notes provide a comprehensive guide for researchers engaged in the discovery and development of new quinolone-3-carboxylic acid-based antimicrobials. The protocols detailed herein are harmonized with internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity, reproducibility, and comparability across different laboratories.[7][8]

This document will guide you through the fundamental techniques for assessing antimicrobial activity:

-

Broth Microdilution for the determination of the Minimum Inhibitory Concentration (MIC).

-

Agar Disk Diffusion for a qualitative and semi-quantitative assessment of antimicrobial susceptibility.

-

Determination of Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic and bactericidal effects.

By adhering to these standardized methodologies, researchers can generate reliable data to advance the development of the next generation of quinolone antimicrobials.

Mechanism of Action: A Brief Overview

Quinolone-3-carboxylic acid derivatives primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] In Gram-negative bacteria, DNA gyrase is the principal target, while in Gram-positive bacteria, topoisomerase IV is often the primary target. These enzymes are crucial for managing DNA topology during replication and transcription. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.

Core Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[9] The MIC is defined as the lowest concentration of an antimicrobial that completely inhibits the visible growth of a microorganism in vitro.[10][11] This quantitative measure is crucial for evaluating the potency of new chemical entities.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the quinolone-3-carboxylic acid derivative in a liquid growth medium within a 96-well microtiter plate.[12] Following incubation, the presence or absence of visible growth is assessed to determine the MIC.

Materials and Reagents:

-

Test Compound (Quinolone-3-carboxylic acid derivative): Prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for compounds with low aqueous solubility. The final DMSO concentration in the test wells should not exceed 1% to prevent microbial toxicity.[9]

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most aerobic and facultative anaerobic bacteria.[9]

-

Microorganism: A pure, fresh culture of the test bacterium grown on a suitable agar medium.

-

Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer or McFarland standards, incubator (35°C ± 2°C).

-

Controls:

-

Growth Control: Medium and inoculum, without the test compound.

-

Sterility Control: Medium only, no inoculum.

-

Positive Control: A known effective antibiotic (e.g., ciprofloxacin).

-

Protocol:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

-

-

Microtiter Plate Preparation (Serial Dilution):

-

Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.[9]

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted test compound. This will bring the final volume in each well to 200 µL and dilute the compound to its final test concentration.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinolone derivative at which there is no visible growth (clear well).[11]

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Workflow for MIC Determination:

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. ESCMID: EUCAST [escmid.org]

- 9. benchchem.com [benchchem.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. protocols.io [protocols.io]

Application Notes & Protocols: 2-Hydroxy-7-methylquinoline-3-carboxylic acid as a Versatile Fluorescent Probe

Foreword for the Modern Researcher

In the dynamic landscapes of cellular biology and drug discovery, the demand for precise and minimally invasive analytical tools is paramount. Fluorescent probes have emerged as indispensable instruments, illuminating the intricate molecular ballets within living systems.[1][2] This guide introduces 2-Hydroxy-7-methylquinoline-3-carboxylic acid, a quinoline-based fluorophore with significant potential for a range of sensing and imaging applications. Quinoline derivatives are a privileged class of heterocyclic aromatic compounds, known for their robust photophysical properties and diverse biological activities.[1][3] The unique structural combination of a hydroxyl group, a carboxylic acid moiety, and the quinoline core in this compound suggests its utility in detecting specific metal ions, monitoring pH fluctuations, and potentially in targeted cellular imaging.